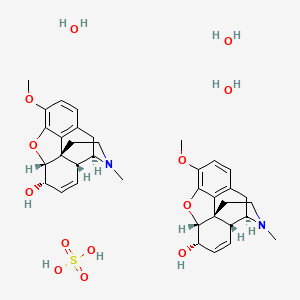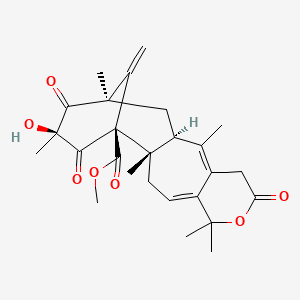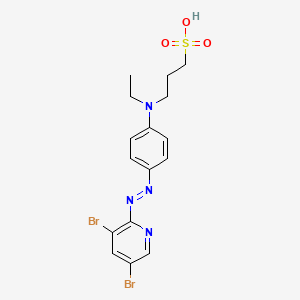
4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE is a synthetic organic compound known for its unique chemical properties and applications. It is characterized by the presence of a pyridylazo group, which is a functional group containing a pyridine ring bonded to an azo group. The compound is often used in analytical chemistry due to its ability to form complexes with various metal ions, making it useful in colorimetric analysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE typically involves the following steps:
Diazotization: The starting material, 3,5-dibromo-2-aminopyridine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(3-sulfopropyl)aniline in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using recrystallization or chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridylazo derivatives.
科学研究应用
4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE has several scientific research applications:
Analytical Chemistry: Used as a reagent for colorimetric analysis of metal ions such as cobalt and cadmium.
Biological Studies: Employed in studies involving enzyme inhibition and protein binding.
Medical Research: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industrial Applications: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE involves its ability to form stable complexes with metal ions. The pyridylazo group acts as a chelating agent, binding to metal ions through nitrogen atoms. This complexation alters the electronic properties of the compound, leading to a color change that can be measured spectrophotometrically. The molecular targets include metal ions such as cobalt and cadmium, and the pathways involved are primarily related to metal ion coordination chemistry.
相似化合物的比较
Similar Compounds
- 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol
- 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol
Uniqueness
4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE is unique due to its specific substitution pattern on the pyridine ring and the presence of both ethyl and sulfopropyl groups. This combination enhances its solubility and stability, making it particularly effective in colorimetric analysis compared to other similar compounds.
属性
分子式 |
C16H18Br2N4O3S |
|---|---|
分子量 |
506.2 g/mol |
IUPAC 名称 |
3-[4-[(3,5-dibromopyridin-2-yl)diazenyl]-N-ethylanilino]propane-1-sulfonic acid |
InChI |
InChI=1S/C16H18Br2N4O3S/c1-2-22(8-3-9-26(23,24)25)14-6-4-13(5-7-14)20-21-16-15(18)10-12(17)11-19-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25) |
InChI 键 |
DQANXBWQUCOGLQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCCS(=O)(=O)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=N2)Br)Br |
同义词 |
4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline DiBr-PAESA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


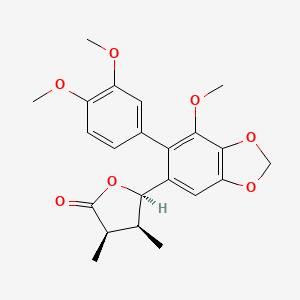
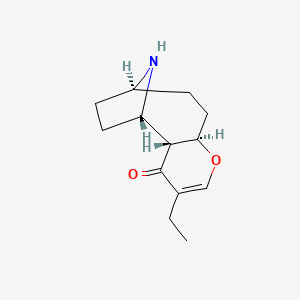
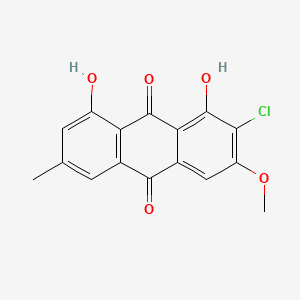
![17-(Cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1257427.png)
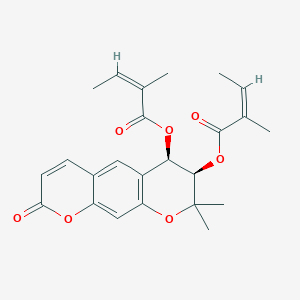
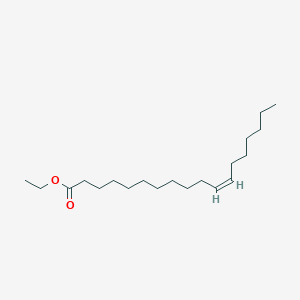
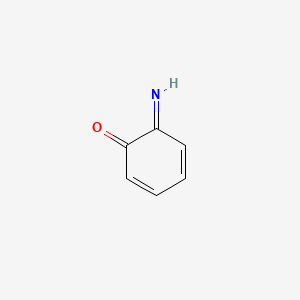
![1-[1-[(2R)-2-[[(2S)-2,3-Dihydro-1,4-benzodioxin]-2alpha-yl]-2-hydroxyethyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B1257434.png)
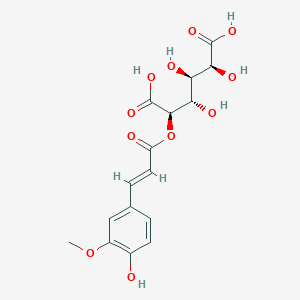

![2-(11-Oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)acetohydrazide](/img/structure/B1257444.png)
